N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Catalog No.
S11197900
CAS No.
M.F
C14H8BrFN2OS2
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fl...

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Molecular Formula

C14H8BrFN2OS2

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19)

InChI Key

VKAVGHHGFAOJBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a bromothiophene moiety, and a fluorobenzamide group. The presence of these functional groups suggests potential for diverse biological activities, particularly in medicinal chemistry.

Typical of amides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom in the 3-fluorobenzamide part can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Coupling Reactions: The thiazole and thiophene rings can be involved in coupling reactions, potentially forming more complex structures or derivatives.
  • Reduction Reactions: The compound may also be amenable to reduction reactions, particularly at the carbonyl group of the amide, leading to the formation of amines.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide may possess similar properties .
  • Anticancer Activity: Certain thiazole-containing compounds have been investigated for their potential anticancer effects, targeting specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
  • Zinc Channel Modulation: Studies on related compounds have identified them as antagonists of zinc-activated channels, indicating possible neurological applications .

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α-halo ketones.
  • Bromination: The introduction of the bromine atom into the thiophene ring can be accomplished via electrophilic aromatic substitution.
  • Amidation: The final step usually involves coupling the thiazole derivative with 3-fluorobenzoic acid or its derivatives to form the amide bond.

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: Its unique structure may serve as a chemical probe in biological studies to understand specific biochemical pathways or receptor interactions.

Interaction studies are crucial for understanding how N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Testing: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Assessing the biological activity through various assays that measure cellular responses to treatment with the compound.

Recent studies have shown that compounds with similar structures can selectively inhibit certain ion channels without affecting others, highlighting their specificity and potential therapeutic utility .

Several compounds share structural similarities with N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide. Here are some examples:

Compound NameStructural FeaturesBiological Activity
N-[4-(2-bromopyridin-4-yl)-1,3-thiazol-2-yl]-3-fluorobenzamidePyridine instead of thiopheneAntimicrobial activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideChlorine substitutionPotential anticancer properties
N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamideMethyl substitution on thiazoleAntioxidant activity

These compounds illustrate variations in substituents that can significantly impact their biological activities and pharmacological profiles. The uniqueness of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-y]-3-fluorobenzamide lies in its specific combination of bromine and fluorine substitutions on distinct aromatic systems, which may confer unique properties not found in other similar compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

381.92455 g/mol

Monoisotopic Mass

381.92455 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-08-2024

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